molecular formula C14H24BN3O3 B8131203 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide

Cat. No.: B8131203
M. Wt: 293.17 g/mol
InChI Key: VTURBASBIGXMQA-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide is a complex organic compound that features a boron-containing dioxaborolane ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide typically involves multiple steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized by reacting pinacol with boronic acid derivatives under dehydrating conditions.

    Pyrazole Formation: The pyrazole ring is usually formed via cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The final step involves coupling the dioxaborolane and pyrazole units, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium or nickel catalysts are often employed in substitution reactions involving the boron atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce pyrazole alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing dioxaborolane ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. Its unique structure allows for the design of novel drugs that can interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with biological molecules, which is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane ring but lacks the pyrazole moiety.

    Pyrazole-1-carboxylic acid derivatives: These compounds contain the pyrazole ring but do not have the boron-containing dioxaborolane ring.

Uniqueness

The uniqueness of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide lies in its combination of a boron-containing dioxaborolane ring and a pyrazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

This compound’s ability to form stable yet reactive intermediates is a significant advantage in both research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O3/c1-7-17(8-2)12(19)18-10-11(9-16-18)15-20-13(3,4)14(5,6)21-15/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTURBASBIGXMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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